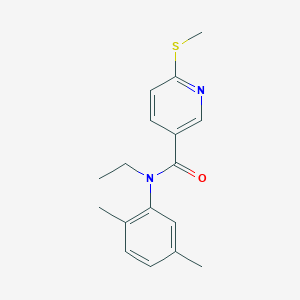

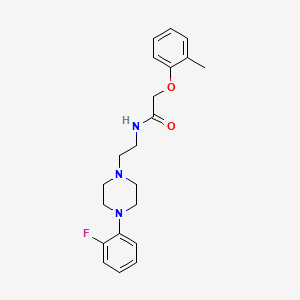

4-isopropoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of the = N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of semicarbazides and sodium acetate with water, followed by the addition of aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .Molecular Structure Analysis

A close inspection of the molecular features reveals that a compound is built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH 2 –CH 2 –S– bridge .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives typically involve the formation of Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .科学研究应用

- Applications : Researchers have successfully employed this compound in SM coupling reactions to synthesize complex molecules .

Conjugated Copolymer Synthesis

The compound finds utility in the synthesis of intermediates for generating conjugated copolymers. For instance, it contributes to the preparation of 9,9-dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)dibenzosilole, a key building block in polymer chemistry .

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives, which share structural similarities with our compound, exhibit a broad spectrum of agricultural biological activities. These properties make them promising candidates for developing low-risk chemical pesticides to combat plant diseases .

Antimicrobial Agents

The compound’s derivatives, synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one, have been evaluated as antimicrobial agents. Their potential in combating microbial infections warrants further investigation .

作用机制

While the specific mechanism of action for “4-isopropoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is not available, 1,3,4-thiadiazole derivatives have been shown to exhibit a wide range of biological activities. For example, they have been found to be potent as anticonvulsant agents which are highly effective and have less toxicity .

未来方向

属性

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-8(2)18-11-6-4-10(5-7-11)12(17)14-13-16-15-9(3)19-13/h4-8H,1-3H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMKUXBVTOJFMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isopropoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazoline]-4'(3'H)-thione](/img/structure/B2841772.png)

![3-[(3-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2841773.png)

![(1R,5S)-N-(2,3-dimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2841775.png)

![Methyl 2-[(4-{[butyl(methyl)amino]sulfonyl}benzoyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2841777.png)

![2-imino-N-(2-morpholinoethyl)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2841779.png)

![N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2841781.png)